molecular formula C11H11ClN2O5S B3208671 4-Methoxy-3-(4-methyl-2,5-dioxoimidazolidin-4-yl)benzene-1-sulfonyl chloride CAS No. 1052558-93-6

4-Methoxy-3-(4-methyl-2,5-dioxoimidazolidin-4-yl)benzene-1-sulfonyl chloride

Cat. No.: B3208671
CAS No.: 1052558-93-6
M. Wt: 318.73 g/mol
InChI Key: UQIFJVGRTXWEMI-UHFFFAOYSA-N
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Description

4-Methoxy-3-(4-methyl-2,5-dioxoimidazolidin-4-yl)benzene-1-sulfonyl chloride is a chemical compound with the molecular formula C11H11ClN2O5S and a molecular weight of 318.74 g/mol. This compound is characterized by its sulfonyl chloride group and a methoxy group attached to a benzene ring, which is further substituted with a 4-methyl-2,5-dioxoimidazolidin-4-yl moiety.

Properties

IUPAC Name

4-methoxy-3-(4-methyl-2,5-dioxoimidazolidin-4-yl)benzenesulfonyl chloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11ClN2O5S/c1-11(9(15)13-10(16)14-11)7-5-6(20(12,17)18)3-4-8(7)19-2/h3-5H,1-2H3,(H2,13,14,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UQIFJVGRTXWEMI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(C(=O)NC(=O)N1)C2=C(C=CC(=C2)S(=O)(=O)Cl)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11ClN2O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

318.73 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The compound can be synthesized through a multi-step reaction process starting from commercially available precursors. One common synthetic route involves the reaction of 4-methoxybenzenesulfonyl chloride with a suitable amine under controlled conditions to form the imidazolidinone ring.

Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve large-scale reactions with optimized conditions to ensure high yield and purity. The process typically includes the use of catalysts and specific solvents to facilitate the formation of the desired product.

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various chemical reactions, including:

  • Oxidation: The sulfonyl chloride group can be oxidized to form sulfonic acids.

  • Reduction: The imidazolidinone ring can be reduced to form corresponding amines.

  • Substitution: The methoxy group can be substituted with other functional groups.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include hydrogen peroxide and sodium hypochlorite.

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) can be used.

  • Substitution: Various nucleophiles can be employed for substitution reactions.

Major Products Formed:

  • Sulfonic acids from oxidation reactions.

  • Amines from reduction reactions.

  • Substituted benzene derivatives from substitution reactions.

Scientific Research Applications

This compound has several applications in scientific research, including:

  • Chemistry: Used as an intermediate in the synthesis of more complex molecules.

  • Biology: Employed in the study of enzyme inhibitors and receptor binding assays.

  • Medicine: Investigated for potential therapeutic uses, such as in the development of new drugs.

  • Industry: Utilized in the production of dyes, pigments, and other chemical products.

Mechanism of Action

The mechanism by which this compound exerts its effects depends on its specific application. For example, in enzyme inhibition studies, it may bind to the active site of an enzyme, preventing substrate binding. The molecular targets and pathways involved would vary based on the biological context in which the compound is used.

Comparison with Similar Compounds

  • 3-(4-Methyl-2,5-dioxoimidazolidin-4-yl)benzenesulfonyl chloride

  • 4-Methoxybenzenesulfonyl chloride

  • 4-Methyl-2,5-dioxoimidazolidin-4-yl derivatives

Biological Activity

4-Methoxy-3-(4-methyl-2,5-dioxoimidazolidin-4-yl)benzene-1-sulfonyl chloride (CAS No. 1052558-93-6) is a sulfonyl chloride derivative that has garnered attention for its potential biological activities. This compound is characterized by its unique chemical structure, which includes a sulfonyl group and an imidazolidine moiety, suggesting possible applications in medicinal chemistry.

Chemical Structure

The chemical structure of 4-Methoxy-3-(4-methyl-2,5-dioxoimidazolidin-4-yl)benzene-1-sulfonyl chloride can be represented as follows:

C12H14ClN2O5S\text{C}_12\text{H}_{14}\text{ClN}_2\text{O}_5\text{S}

Biological Activity Overview

Research indicates that compounds containing the imidazolidine ring and sulfonyl groups exhibit various biological activities, including antibacterial, antifungal, anti-inflammatory, and anticancer properties. The following sections explore these activities in detail.

Antibacterial Activity

Several studies have reported the antibacterial efficacy of sulfonamide derivatives. For instance, a study highlighted the antibacterial activity of related compounds against both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values for these compounds were significantly lower than those of standard antibiotics like ampicillin.

Bacteria MIC (mg/mL) Compound
Escherichia coli0.0048
Bacillus cereus0.0152
Staphylococcus aureus0.00811

These findings suggest that 4-Methoxy-3-(4-methyl-2,5-dioxoimidazolidin-4-yl)benzene-1-sulfonyl chloride may possess similar or enhanced antibacterial properties due to its structural features.

Antifungal Activity

In addition to antibacterial properties, this compound may also exhibit antifungal activity. Research on similar sulfonamide derivatives has shown promising results against various fungal strains. The MIC values for antifungal activity ranged from 0.004 to 0.06 mg/mL, indicating strong efficacy against sensitive strains such as Trichoderma viride.

Anti-inflammatory and Analgesic Properties

The anti-inflammatory potential of sulfonamide derivatives has been documented extensively. Compounds derived from sulfonyl chlorides have been shown to inhibit pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX), which are involved in inflammatory processes. This mechanism could be relevant for the therapeutic application of 4-Methoxy-3-(4-methyl-2,5-dioxoimidazolidin-4-yl)benzene-1-sulfonyl chloride in treating inflammatory conditions.

Case Studies

  • Antibacterial Screening : A study evaluated several synthesized compounds derived from sulfonyl chlorides and reported their activity against multiple bacterial strains. The most active compound showed an MIC of 0.004 mg/mL against En. cloacae, suggesting that derivatives like 4-Methoxy-3-(4-methyl-2,5-dioxoimidazolidin-4-yl)benzene-1-sulfonyl chloride could exhibit even greater potency due to structural similarities .
  • Docking Studies : Computational studies have indicated that compounds with similar structures can effectively bind to bacterial proteins, inhibiting their function and leading to bacterial cell death .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
4-Methoxy-3-(4-methyl-2,5-dioxoimidazolidin-4-yl)benzene-1-sulfonyl chloride
Reactant of Route 2
Reactant of Route 2
4-Methoxy-3-(4-methyl-2,5-dioxoimidazolidin-4-yl)benzene-1-sulfonyl chloride

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